

# 4'-Deoxyphlorizin (CAS: 4319-68-0): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 4'-Deoxyphlorizin

Cat. No.: B1141981

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4'-Deoxyphlorizin** is a dihydrochalcone, a type of natural phenol. It is a derivative of the well-known SGLT inhibitor, phlorizin. This technical guide provides a comprehensive overview of **4'-Deoxyphlorizin**, focusing on its mechanism of action, physicochemical properties, and its effects in preclinical studies. The information is intended to support researchers and professionals in the fields of pharmacology and drug development.

## Physicochemical Properties

**4'-Deoxyphlorizin** is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property          | Value  | Reference |
|-------------------|--|-----------|
| CAS Number        | 4319-68-0                                      | N/A       |
| Molecular Formula | C <sub>21</sub> H <sub>24</sub> O <sub>9</sub> | N/A       |
| Molecular Weight  | 420.41 g/mol                                   | N/A       |
| Melting Point     | 132-136 °C                                     | N/A       |
| Solubility        | Soluble in DMSO (84 mg/mL)                     | [1]       |

## Mechanism of Action: Inhibition of Glucose Transport

**4'-Deoxyphlorizin** functions as an inhibitor of the glucose transport system. Its primary mechanism of action is the inhibition of sodium-glucose cotransporters (SGLTs), with a likely selectivity for SGLT1 and SGLT2, similar to its parent compound, phlorizin. It has also been shown to have a weak inhibitory effect on the facilitated glucose transporter 1 (GLUT1).<sup>[1]</sup>

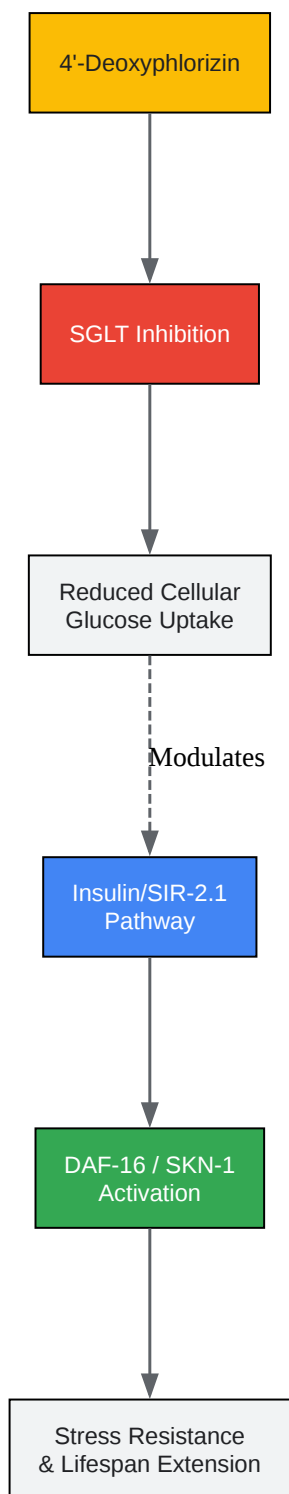
## Inhibition of Phlorizin Hydrolase

**4'-Deoxyphlorizin** exhibits potent inhibitory activity against phlorizin hydrolase, an enzyme involved in the breakdown of phlorizin.

| Parameter      | Value   |
|----------------|---------|
| K <sub>m</sub> | 0.59 nM |
| K <sub>i</sub> | 0.33 nM |

## Potential Signaling Pathway Modulation

Based on studies of its parent compound, phlorizin, **4'-Deoxyphlorizin** may influence cellular signaling pathways related to metabolism and aging. Phlorizin has been shown to extend the lifespan of *C. elegans* by modulating the insulin and SIR-2.1 signaling pathways, which in turn influence the activity of the transcription factors DAF-16 and SKN-1.



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### Potential Signaling Pathway of 4'-Deoxyphlorizin

## Preclinical In Vivo Studies

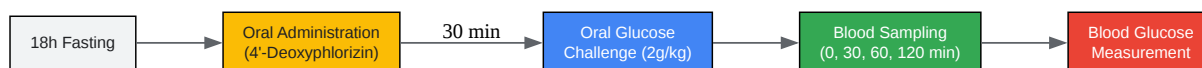
A key study investigated the effects of **4'-Deoxyphlorizin** and its derivatives in rodent models.

### Oral Glucose Tolerance Test (OGTT) in Mice

Oral administration of a **4'-Deoxyphlorizin** derivative demonstrated a significant reducing effect on blood glucose levels in an oral glucose tolerance test in mice.<sup>[1]</sup>

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

- Animal Model: Male ddY mice.
- Acclimatization: Animals are housed under standard laboratory conditions with free access to food and water for at least one week prior to the experiment.
- Fasting: Mice are fasted for 18 hours with free access to water.
- Drug Administration: **4'-Deoxyphlorizin** or its derivatives are administered orally (p.o.) at a specified dose (e.g., 100 mg/kg). A vehicle control group receives the same volume of the vehicle.
- Glucose Challenge: Thirty minutes after drug administration, a glucose solution (e.g., 2 g/kg) is administered orally.
- Blood Sampling: Blood samples are collected from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 30, 60, 120 minutes).
- Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for blood glucose is calculated to assess the overall effect on glucose tolerance.



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Workflow for Oral Glucose Tolerance Test

## Effect on Urinary Glucose Excretion in Rats

Intraperitoneal administration of **4'-Deoxyphlorizin** (10 mg/kg) in normal rats showed a strong SGLT-inhibitory effect, leading to a significant increase in urinary glucose excretion.[1]

## Conclusion

**4'-Deoxyphlorizin** is a potent inhibitor of the glucose transport system, primarily targeting SGLTs. Preclinical evidence demonstrates its ability to lower blood glucose levels and increase urinary glucose excretion, highlighting its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes. Further research is warranted to fully elucidate its inhibitory profile against specific glucose transporter isoforms, its detailed pharmacokinetic and pharmacodynamic properties, and its effects on cellular signaling pathways. The experimental protocols and data presented in this guide provide a foundation for future investigations into this promising compound.

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## References

- 1. Na(+)-glucose cotransporter inhibitors as antidiabetics. I. Synthesis and pharmacological properties of 4'-dehydroxyphlorizin derivatives based on a new concept - PubMed [pubmed.ncbi.nlm.nih.gov]
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